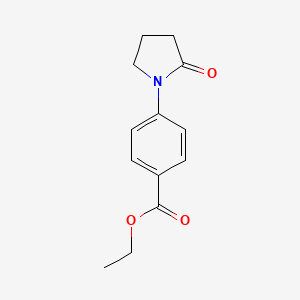

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Description

Contextualization of Pyrrolidinone and Benzoate (B1203000) Scaffolds in Advanced Chemical Research

The pyrrolidinone ring, specifically the 2-pyrrolidinone (B116388) core, is a privileged scaffold in medicinal chemistry and materials science. mit.eduoakwoodchemical.com Its five-membered lactam structure offers a unique combination of properties. The pyrrolidinone ring is a versatile scaffold for creating three-dimensional diversity in molecules, which is a highly desirable feature in drug design for exploring complex biological targets. mit.edu Furthermore, the nitrogen atom of the lactam can be readily substituted, providing a convenient handle for the introduction of various functional groups and the construction of diverse molecular architectures. mdpi.comrsc.org Researchers have extensively utilized the pyrrolidinone motif to develop a wide range of biologically active compounds. oakwoodchemical.com

Similarly, the benzoate scaffold, an ester of benzoic acid, is a fundamental building block in organic synthesis and is present in numerous natural products and synthetic compounds. Ethyl benzoate, for instance, is a widely used compound in various industries. chemicalbook.com The aromatic ring of the benzoate moiety can be functionalized to modulate the electronic and steric properties of a molecule, influencing its reactivity and interactions with other molecules. The ester group itself can serve as a key reactive site for further chemical transformations or as a crucial element for molecular recognition.

The coupling of a pyrrolidinone ring to a benzoate framework, as seen in Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate, creates a novel N-aryl lactam structure. The synthesis of such N-arylamides is a significant area of research, with methods like the copper-catalyzed Ullmann and Goldberg reactions being prominent. nih.gov

Elucidation of Research Gaps and Motivations for Investigating this compound

Despite the individual importance of the pyrrolidinone and benzoate scaffolds, the specific compound this compound remains largely unexplored in publicly available scientific literature. A comprehensive search reveals a significant research gap concerning the synthesis, characterization, and evaluation of this particular molecule. While studies on various derivatives of N-aryl pyrrolidinones exist, they often feature different substitution patterns or additional functional groups, making it difficult to extrapolate specific properties to the title compound.

The motivation to investigate this compound stems from several key considerations:

Exploring Novel Chemical Space: The unique combination of the pyrrolidinone and ethyl benzoate moieties in this specific 1,4-substitution pattern on the phenyl ring represents a distinct chemical entity with potentially novel properties.

Potential as a Synthetic Intermediate: The ester functionality of the benzoate group can be readily hydrolyzed to the corresponding carboxylic acid, 4-(2-oxopyrrolidin-1-yl)benzoic acid, which is a known compound. oakwoodchemical.com This carboxylic acid could then serve as a versatile building block for the synthesis of more complex molecules, such as amides or other esters, with potential applications in medicinal chemistry or materials science.

Overarching Research Objectives and Hypotheses Regarding the Chemical Compound

Based on the identified research gaps and motivations, the primary research objectives for an investigation into this compound would be:

Development of an Efficient Synthetic Route: A key objective would be to establish a reliable and high-yielding synthesis of this compound. A plausible synthetic approach could involve the copper-catalyzed N-arylation of 2-pyrrolidinone with a suitable ethyl 4-halobenzoate (e.g., ethyl 4-iodobenzoate (B1621894) or ethyl 4-bromobenzoate), a variant of the Goldberg reaction. nih.gov Alternatively, the esterification of the commercially available 4-(2-oxopyrrolidin-1-yl)benzoic acid with ethanol (B145695) would provide another viable route.

Comprehensive Physicochemical Characterization: A thorough characterization of the synthesized compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm its structure and purity.

Investigation of Chemical Reactivity: A primary hypothesis is that the ester group of this compound can be readily transformed into other functional groups. For instance, hydrolysis under basic or acidic conditions is expected to yield 4-(2-oxopyrrolidin-1-yl)benzoic acid. Further reactions, such as amidation with various amines, could then be explored to generate a library of novel derivatives.

Preliminary Biological or Material Property Screening: A further hypothesis is that the unique electronic and structural features of this compound may impart interesting biological activities or material properties. Initial screening assays could be conducted to explore its potential in areas where N-aryl lactams have shown promise.

The pursuit of these objectives would fill a notable void in the scientific literature and provide a solid foundation for any future research on this intriguing compound and its derivatives.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-7-11(8-6-10)14-9-3-4-12(14)15/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNIZQXQPLRWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369495 | |

| Record name | ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86364-65-0 | |

| Record name | ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Disconnection Strategies for Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-N bond between the phenyl ring and the pyrrolidinone nitrogen, and the ester linkage.

Key Disconnection Strategies:

C(aryl)-N Bond Disconnection: This is the most logical and common disconnection. It suggests that the molecule can be synthesized by forming the bond between an aromatic ring and the nitrogen of a 2-pyrrolidinone (B116388) ring. This leads to two possible synthetic precursors:

Route A: Ethyl 4-aminobenzoate (B8803810) and a suitable four-carbon electrophile that can undergo cyclization, such as γ-butyrolactone or a 4-halobutyryl chloride.

Route B: 4-Substituted ethyl benzoate (B1203000) (e.g., with a leaving group like a halogen) and 2-pyrrolidinone.

Ester Disconnection: Disconnecting the ethyl ester group reveals 4-(2-oxopyrrolidin-1-yl)benzoic acid as a key intermediate. This acid can then be subjected to esterification. This approach is advantageous if the ester group is sensitive to the reaction conditions used for the C-N bond formation.

A graphical representation of the retrosynthetic analysis is presented below:

Comprehensive Review of Established Synthetic Routes to the Core Structure

The synthesis of this compound can be achieved through various established methods that focus on the regioselective functionalization of the phenyl ring, the construction of the 2-oxopyrrolidinone moiety, and the formation of the benzoate ester.

Regioselective Functionalization of Phenyl Rings

Achieving the desired para-substitution pattern on the phenyl ring is crucial. This is typically accomplished by starting with a pre-functionalized benzene derivative.

Starting from p-aminobenzoic acid derivatives: A common and efficient method involves using ethyl p-aminobenzoate as the starting material. The amino group provides a nucleophilic site for the subsequent attachment of the pyrrolidinone ring. The position of the amino and ester groups dictates the final substitution pattern. Catalytic reduction of ethyl p-nitrobenzoate is a standard method to produce ethyl p-aminobenzoate orgsyn.org.

Directed C-H Functionalization: More advanced strategies involve the direct functionalization of a C-H bond on the benzene ring. While not the most common approach for this specific molecule, techniques like palladium-catalyzed direct arylation could be envisioned, where a pre-formed N-substituted pyrrolidinone directs the functionalization to the para-position of an attached phenyl group. However, controlling regioselectivity in such reactions can be challenging and often requires specific directing groups.

Construction of the 2-Oxopyrrolidinone Moiety: Cyclization Pathways

The formation of the γ-lactam ring is a key step in the synthesis. Several cyclization strategies are available:

From Ethyl 4-aminobenzoate and γ-Butyrolactone: A straightforward approach involves the reaction of ethyl 4-aminobenzoate with γ-butyrolactone at high temperatures. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the lactone, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water.

From Ethyl 4-aminobenzoate and 4-Chlorobutyryl Chloride: Another common method is the acylation of ethyl 4-aminobenzoate with 4-chlorobutyryl chloride. The resulting intermediate, ethyl 4-(4-chlorobutanamido)benzoate, undergoes intramolecular cyclization upon treatment with a base to yield the desired product.

Reductive Amination followed by Cyclization: A multi-step approach could involve the reductive amination of a keto-acid or keto-ester with an aniline derivative, followed by cyclization to form the lactam.

Esterification Approaches to Benzoate Formation

When the synthetic strategy proceeds through the 4-(2-oxopyrrolidin-1-yl)benzoic acid intermediate, a final esterification step is required.

Fischer Esterification: This classic method involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation. Microwave-assisted Fischer esterification can significantly reduce reaction times researchgate.net.

Catalytic Esterification: Various catalysts can be employed to promote esterification under milder conditions. Tin(II) compounds have been shown to be effective catalysts for the esterification of benzoic acid with alcohols google.comgoogle.com. Solid acid catalysts, such as modified montmorillonite K10 clay, offer advantages in terms of ease of separation and reusability ijstr.org. Deep eutectic solvents have also been explored as both catalysts and reaction media for the synthesis of benzoic acid esters dergipark.org.tr.

| Esterification Method | Catalyst | Key Features | References |

| Fischer Esterification | H₂SO₄, HCl | Simple, requires excess alcohol, often harsh conditions. Microwave irradiation can accelerate the reaction. | researchgate.net |

| Tin-Catalyzed | Tin(II) compounds | High purity products, distillative removal of water. | google.comgoogle.com |

| Solid Acid Catalysis | Modified Montmorillonite K10 | Heterogeneous catalyst, easy separation, solvent-free conditions. | ijstr.org |

| Deep Eutectic Solvents | p-TSA and BTEAC | Dual solvent-catalyst system, environmentally friendly. | dergipark.org.tr |

Development and Optimization of Novel Catalytic Synthetic Protocols

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from such advancements, particularly in the formation of the crucial C-N bond.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, especially with palladium, has revolutionized the formation of C-N bonds. These methods offer a powerful alternative to traditional nucleophilic substitution reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C(aryl)-N bonds. In the context of synthesizing this compound, this would involve the coupling of 2-pyrrolidinone with an ethyl 4-halobenzoate (e.g., ethyl 4-bromobenzoate or ethyl 4-iodobenzoate). The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for achieving high yields and can be tuned to the specific substrates.

Copper-Catalyzed Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction involves the coupling of an amine (or in this case, a lactam) with an aryl halide in the presence of a copper catalyst at high temperatures. Modern modifications of the Ullmann reaction utilize ligands and can be performed under milder conditions.

Photoredox Catalysis: An emerging and powerful technique involves the use of visible-light photoredox catalysis for the direct N-arylation of lactams. This method can proceed under mild conditions and offers a green alternative to traditional transition metal-catalyzed reactions.

| Catalytic Method | Catalyst System | Reactants | Key Features |

| Buchwald-Hartwig Amination | Pd catalyst + phosphine ligand + base | 2-Pyrrolidinone + Ethyl 4-halobenzoate | High efficiency, broad substrate scope, mild conditions. |

| Ullmann Condensation | Cu catalyst + (optional) ligand + base | 2-Pyrrolidinone + Ethyl 4-halobenzoate | Classic method, often requires high temperatures, modern variants are milder. |

| Photoredox Catalysis | Photocatalyst + visible light | Lactam + Aryl partner | Mild conditions, environmentally friendly, emerging technology. uni-regensburg.de |

The development of these catalytic protocols continues to provide more efficient and selective pathways for the synthesis of this compound and related N-aryl lactam structures, which are important scaffolds in medicinal chemistry and materials science.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful tool for the synthesis of complex molecules. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in publicly available research, the principles of organocatalysis can be applied to key bond-forming reactions in its synthesis. For instance, the formation of the amide bond of the pyrrolidinone ring or the carbon-nitrogen bond between the pyrrolidinone and the benzoate moiety could potentially be mediated by organocatalysts. Research into analogous reactions suggests that proline and its derivatives, as well as other chiral amines and phosphoric acids, could be investigated for their efficacy in promoting stereoselective variations of the synthesis.

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. There is a growing interest in applying biocatalytic methods to the synthesis of pharmaceutical intermediates. In the context of this compound, enzymes such as lipases or amidases could be explored for the resolution of racemic intermediates or for the direct enantioselective synthesis of chiral analogues. While specific studies on the biocatalytic transformation of this particular compound are not prominent in the literature, the general success of enzymes in similar transformations suggests a promising area for future research.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles focus on minimizing waste, using less hazardous chemicals, and reducing energy consumption.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. Solvent-free reactions, often conducted by heating the neat reactants, can lead to higher reaction rates and easier product isolation. For the synthesis of this compound, a solvent-free approach could potentially be employed in the cyclization step to form the pyrrolidinone ring.

Aqueous medium reactions offer an environmentally friendly alternative to traditional organic solvents. The development of water-soluble catalysts and reagents is key to the successful implementation of this approach. While challenges such as the low solubility of organic reactants in water exist, techniques like the use of phase-transfer catalysts or surfactants can facilitate these reactions.

Microwave and Ultrasonic-Assisted Synthesis Enhancements

Microwave and ultrasonic irradiation are energy-efficient techniques that can significantly accelerate chemical reactions.

Microwave-Assisted Synthesis: This method utilizes microwave energy to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times and improved yields. The application of microwave-assisted synthesis has been shown to be a valuable tool in medicinal chemistry for the rapid synthesis of organic molecules.

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Yields | Often lower | Often higher |

Ultrasonic-Assisted Synthesis: Sonication, the application of ultrasound to a reaction, can enhance chemical reactivity through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to increased reaction rates and yields. Ultrasonic-assisted synthesis is considered a green chemistry approach as it can often be carried out under milder conditions and in shorter reaction times.

Continuous Flow Reactor Applications

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable synthesis. In a continuous flow setup, reactants are pumped through a reactor where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product quality and consistency. The small reactor volumes enhance safety, particularly for highly exothermic or hazardous reactions. While specific continuous flow syntheses of this compound are not widely reported, the principles of flow chemistry are highly applicable to its multi-step synthesis.

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, as the biological activity of a molecule is often dependent on its stereochemistry. Chiral pyrrolidinones are important structural motifs in many biologically active compounds.

The stereoselective synthesis of these analogues could be achieved through various strategies, including:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, to induce enantioselectivity in a key reaction step.

Biocatalytic Resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

While detailed research on the stereoselective synthesis of chiral analogues of this compound is not extensively available, the established principles of asymmetric synthesis provide a clear framework for the future development of such methodologies.

Asymmetric Catalysis

Asymmetric catalysis offers a powerful and atom-economical approach to the synthesis of chiral molecules. In the context of N-aryl-2-pyrrolidinone synthesis, catalytic methods can be employed to establish the stereocenter at the C5 position of the pyrrolidinone ring.

One notable strategy involves the palladium-catalyzed enantioselective α-arylation of N-Boc-pyrrolidine. This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, such as (-)-sparteine, to form a configurationally stable 2-pyrrolidinolithium species. Subsequent transmetalation with a zinc salt generates a 2-pyrrolidinozinc reagent, which can then undergo a palladium-catalyzed cross-coupling reaction with various aryl halides. scilit.com This approach allows for the convergent and reliable synthesis of a diverse range of 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. scilit.com While this example focuses on the arylation at the C2 position of the pyrrolidine (B122466) ring, the underlying principles of generating a chiral organometallic intermediate can be conceptually extended to the synthesis of chiral N-aryl pyrrolidinones.

Another relevant catalytic approach is the synthesis of N-aryl-2-allyl pyrrolidines through palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides. nih.gov These reactions exhibit high diastereoselectivity, leading to the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov By selecting appropriate starting materials and chiral ligands for the palladium catalyst, it is conceivable to develop an enantioselective variant of this reaction to produce chiral N-aryl pyrrolidinones.

Gold(I) catalysts featuring chiral ligands have also emerged as effective tools in asymmetric synthesis. For instance, chiral gold(I) complexes with JohnPhos-type ligands bearing a remote C2-symmetric 2,5-diarylpyrrolidine have been successfully employed in intramolecular [4+2] cycloadditions of arylalkynes with alkenes. nih.gov The chiral pocket created by the catalyst directs the enantioselective formation of the product. nih.gov This type of catalytic system could potentially be adapted for the asymmetric synthesis of pyrrolidinone rings fused to an aromatic system.

Table 1: Comparison of Asymmetric Catalytic Strategies for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Features | Potential Applicability to Target Compound |

|---|---|---|---|

| Palladium / (-)-sparteine | α-Arylation | Enantioselective deprotonation, formation of a chiral organozinc reagent. scilit.com | Adaptable for creating chirality at the C5 position of the pyrrolidinone ring. |

| Palladium / Phosphine Ligands | Carboamination | High diastereoselectivity in the formation of substituted pyrrolidines. nih.gov | Potential for enantioselective synthesis with chiral ligands. |

| Gold(I) / Chiral JohnPhos-type Ligands | Cycloaddition | Formation of a chiral pocket to control stereochemistry. nih.gov | Applicable to the asymmetric construction of the pyrrolidinone ring. |

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is widely used in asymmetric synthesis and can be applied to the preparation of enantiomerically enriched N-aryl-2-pyrrolidinones.

A common class of chiral auxiliaries are oxazolidinones, which can be prepared from readily available amino alcohols. wikipedia.org In a typical application, the chiral oxazolidinone is acylated, and the resulting N-acyl oxazolidinone can undergo diastereoselective enolate reactions. For the synthesis of a substituted pyrrolidinone, one could envision a Michael addition of an N-acyl oxazolidinone enolate to a suitable acceptor, followed by cyclization and removal of the auxiliary.

Camphorsultams are another effective class of chiral auxiliaries. They have been shown to be superior to oxazolidinones in certain applications, providing high levels of asymmetric induction. wikipedia.org For instance, camphorsultam has been used as a chiral auxiliary in diastereoselective Michael additions. wikipedia.org This approach could be adapted to the synthesis of chiral γ-amino acids, which are precursors to 2-pyrrolidinones.

Pseudoephedrine and its analogue pseudoephenamine are also versatile chiral auxiliaries. nih.gov Amides derived from these auxiliaries undergo highly diastereoselective alkylation reactions. nih.gov This methodology could be employed to introduce a substituent at the α-position to the carbonyl group in a γ-aminobutyric acid derivative, which can then be cyclized to the corresponding chiral 2-pyrrolidinone.

A more direct approach involves the use of a chiral pyrrolidinone-based auxiliary itself. For example, an N-acyl 'Quat' pyrrolidinone auxiliary has been developed and can serve as a chiral amide equivalent. ox.ac.uk The N-acyl side chain can be cleaved under non-racemizing conditions by a range of N-nucleophiles, providing a route to chiral amides. ox.ac.uk

Table 2: Overview of Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Typical Reaction | Key Advantage | Potential Application to Target Compound Synthesis |

|---|---|---|---|

| Oxazolidinones | Diastereoselective enolate reactions. wikipedia.org | Readily available and well-studied. | Asymmetric synthesis of the pyrrolidinone ring via Michael addition. |

| Camphorsultam | Michael additions, aldol reactions. wikipedia.org | High levels of asymmetric induction. wikipedia.org | Diastereoselective synthesis of γ-amino acid precursors. |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylations. nih.gov | High diastereoselectivity, crystalline derivatives. nih.gov | Introduction of chirality α to a carbonyl in a pyrrolidinone precursor. |

| N-acyl 'Quat' Pyrrolidinone | Chiral amide equivalent. ox.ac.uk | Direct route to chiral amides via aminolysis. ox.ac.uk | Could be used to introduce the N-aryl group stereoselectively. |

Derivatization and Functionalization Strategies of this compound Analogues

The derivatization and functionalization of the this compound scaffold can lead to the generation of new analogues with potentially interesting biological or material properties. These modifications can be targeted at either the pyrrolidinone ring or the aromatic ring.

Functionalization of the pyrrolidinone ring can be achieved through various synthetic transformations. For instance, the α-position to the carbonyl group (C3) can be functionalized via enolate chemistry. The C5 position of the pyrrolidinone ring can also be a site for modification. For example, N-ethyl-2-pyrrolidinone-substituted flavanols have been isolated from white tea, demonstrating that the pyrrolidinone ring can be attached to other molecular scaffolds. nih.gov

The aromatic ring of this compound offers several possibilities for derivatization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, esters, or acid chlorides. The carboxylic acid itself can be a key functional handle for further modifications.

Furthermore, the aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce new substituents. The position of these substitutions will be directed by the existing electron-withdrawing ester group and the electron-donating pyrrolidinone nitrogen (though the lone pair is involved in amide resonance).

A deconstruction-reconstruction strategy has been reported for the isotopic labeling of pyrimidines, which involves cleavage of the heterocyclic ring to a vinamidinium salt with pyrrolidine, followed by cyclization. acs.orgacs.org While applied to a different heterocyclic system, this concept of ring-opening and closing could inspire novel functionalization strategies for the pyrrolidinone ring in N-aryl lactams.

Table 3: Potential Derivatization and Functionalization Strategies

| Position of Modification | Reaction Type | Potential New Functional Group/Substituent |

|---|---|---|

| Pyrrolidinone Ring (C3) | Enolate Alkylation/Acylation | Alkyl, Acyl groups |

| Pyrrolidinone Ring (C5) | Attachment to other scaffolds | Connection to other bioactive molecules nih.gov |

| Aromatic Ring (Ester Group) | Hydrolysis, Amidation, Esterification | Carboxylic acid, Amides, different Esters |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl groups |

Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization for Detailed Structural Proof

Spectroscopic methods are fundamental in confirming the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) each offer unique insights into the molecular identity and environment of the atoms within Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. The synthesis of this compound can be achieved through the reaction of appropriate starting materials like ethyl 4-aminobenzoate (B8803810) and 2-pyrrolidone under suitable reaction conditions. ontosight.ai

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.4 | Triplet |

| Pyrrolidone -CH₂- (position 4) | ~2.2 | Multiplet |

| Pyrrolidone -CH₂- (position 3) | ~2.6 | Triplet |

| Pyrrolidone -CH₂- (position 5) | ~3.9 | Triplet |

| Ethyl -CH₂- | ~4.4 | Quartet |

| Aromatic (ortho to C=O) | ~8.1 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-resolution mass spectrometry is a powerful tool for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₅NO₃), the expected exact mass can be calculated. Fragmentation analysis in a mass spectrometer would likely involve the cleavage of the ester group, loss of the ethyl group, and fragmentation of the pyrrolidone ring. Common fragmentation patterns for ethyl esters include the loss of the ethoxy radical (-OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement. The pyrrolidone ring could undergo cleavage to yield characteristic ions. While specific HRMS data for the title compound is not detailed in the available search results, analysis of related compounds like ethyl benzoate (B1203000) shows a prominent molecular ion peak and fragments corresponding to the loss of the ethoxy group. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 233 | [M]⁺ (Molecular Ion) |

| 205 | [M - C₂H₄]⁺ |

| 188 | [M - OCH₂CH₃]⁺ |

| 148 | [M - C₄H₅NO]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, characteristic vibrational bands would confirm the presence of the key structural components.

C=O Stretching: Two distinct carbonyl stretching frequencies are expected. The ester carbonyl (C=O) typically appears around 1720-1700 cm⁻¹. The amide carbonyl (lactam) of the pyrrolidone ring would appear at a lower frequency, generally in the range of 1680-1660 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the lactam is expected in the 1400-1300 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will show bands in the 1300-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl and pyrrolidone methylene (B1212753) groups would be observed in the 3000-2850 cm⁻¹ range.

Conformational Landscape and Dynamic Studies via Spectroscopic and Computational Methods

Computational modeling, using methods like Density Functional Theory (DFT), can be employed to calculate the energies of different conformations and predict the most stable arrangement. These studies often complement experimental data from techniques like variable-temperature NMR, which can reveal dynamic processes and the populations of different conformers in solution. For other N-aryl substituted pyrrolidines, the planarity and rotational barriers have been subjects of computational and spectroscopic investigation.

Investigations into Tautomeric Forms and Isomerism (if applicable)

The 2-pyrrolidone moiety can theoretically exist in a tautomeric equilibrium with its lactim form, 5-hydroxy-1-pyrrolinium. ontosight.ai However, for simple amides and lactams, the keto (amide) form is overwhelmingly favored under normal conditions. ontosight.ai Quantum chemical calculations on 2-pyrrolidone itself have shown that the lactam form is significantly more stable than the lactim tautomer in both the gaseous phase and in aqueous solution. ontosight.ai Therefore, it is highly probable that this compound exists almost exclusively in the 2-oxo (lactam) form. There is no evidence from the available literature to suggest that the lactim tautomer plays a significant role in the chemistry of this compound under typical conditions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For molecules like Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine various ground-state properties. researchgate.netorientjchem.orgespublisher.com These properties include the optimized molecular geometry (bond lengths and angles), vibrational frequencies (corresponding to infrared and Raman spectra), and the distribution of electronic charge (Mulliken population analysis). researchgate.net The calculation of these parameters provides a foundational understanding of the molecule's stability and structure. espublisher.com

This table represents typical parameters obtained through DFT calculations for organic molecules.

While DFT is excellent for ground-state properties, ab initio methods, particularly when extended to excited states, are crucial for understanding a molecule's response to light. Time-Dependent DFT (TD-DFT) is a common approach used to study electronic transitions. researchgate.net This method can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic excitations from the ground state to various excited states. researchgate.net Analysis of these excited states is critical for applications involving photophysical processes, such as fluorescence and phosphorescence. rsc.org These calculations can reveal the nature of the transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different functional groups. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO energy relates to the electron affinity and reflects the molecule's ability to accept electrons, indicating its electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small energy gap indicates that the molecule is more reactive. researchgate.netchemrxiv.org For this compound, the distribution of HOMO and LUMO across the pyrrolidone and benzoate (B1203000) moieties would determine the primary sites for electron donation and acceptance.

Table 2: Illustrative Frontier Molecular Orbital Data from Related Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Benzocaine Derivatives | - | - | 3.05 - 3.25 | High energy gap suggests hard molecules with higher stability. researchgate.net |

| Benzodiazepine Derivatives | - | - | 3.38 - 4.01 | Lower energy gap compared to the parent compound indicates higher reactivity. espublisher.com |

This table shows representative FMO data for structurally related compounds to illustrate the application of the analysis.

Molecular Modeling and Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govphcog.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. researchgate.net

The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a scoring function. nih.gov The results provide insights into the binding energy (a measure of affinity) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com For this compound, docking studies could elucidate its potential to interact with various enzymes or receptors, identifying key amino acid residues involved in the binding.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.

This technique is used to assess the stability of the predicted binding pose from docking. nih.gov By analyzing parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound or if the complex undergoes significant conformational changes. MD simulations also provide a more detailed picture of the interaction dynamics, including the flexibility of the ligand and the receptor's active site.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com

To build a QSAR/QSPR model, a dataset of compounds with known activities or properties is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometric (3D), or quantum chemical. mdpi.com Using statistical techniques like multiple linear regression, a mathematical model is developed that relates the descriptors to the observed activity. mdpi.com These models can then be used to predict the activity of new, untested compounds. nih.govresearchgate.net For a class of compounds including this compound, a QSAR study could identify the key structural features that contribute to a specific biological effect, guiding the design of more potent analogues.

In Silico Prediction of Potential Reactivity Pathways and Mechanistic Insights

A comprehensive search of scientific literature and chemical databases was conducted to identify computational and theoretical studies on this compound, with a specific focus on in silico predictions of its reactivity pathways and mechanistic insights. The investigation aimed to find data related to its electronic structure, potential for chemical transformations, and the underlying mechanisms of such reactions.

Despite a thorough search, no specific computational studies detailing the reactivity pathways or offering mechanistic insights for this compound were found in the available literature. While computational chemistry is a powerful tool for predicting molecular properties and reactivity, it appears that this particular compound has not been the subject of such published research.

Typically, in silico studies of this nature would involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine a range of molecular properties that govern reactivity. These properties often include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other reagents. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).

Calculated Atomic Charges: Methods such as Mulliken population analysis can assign partial charges to each atom in the molecule, providing further insight into reactive sites.

Bond Dissociation Energies: The computational calculation of the energy required to break specific bonds can help predict which bonds are most likely to cleave during a chemical reaction, thus indicating potential reaction pathways.

Without dedicated theoretical studies on this compound, any discussion of its specific reactivity pathways from a computational standpoint would be purely speculative. Such an analysis would require dedicated research involving the aforementioned computational methods to generate reliable data. As no such data is publicly available, a detailed section on the predicted reactivity and mechanistic insights cannot be provided at this time.

Molecular Interactions and Mechanistic Insights in Vitro/cellular Level Non Clinical

Investigation of Molecular Target Binding Affinities and Kinetics

Comprehensive studies detailing the binding affinities and kinetics of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate to specific molecular targets such as enzymes or receptors are not presently available in peer-reviewed literature. Such investigations are crucial for understanding a compound's potential pharmacological effects and would typically involve assays to determine parameters like the inhibition constant (Ki) or the dissociation constant (Kd) against a panel of relevant biological targets. For many pharmacologically active agents, understanding the rate of association and dissociation from a receptor can provide critical insights into their mechanism of action and duration of effect. nih.gov

Elucidation of Intracellular Signaling Pathway Modulation at the Molecular Level

There is no available data concerning the modulation of intracellular signaling pathways by this compound. Research in this area would typically explore the compound's effects on various signaling cascades, such as those involving protein kinases, G-protein coupled receptors, or nuclear receptors, to elucidate its mechanism of action at a molecular level within the cell.

Assessment of Interactions with Biomembranes and Model Lipid Systems

Direct experimental evaluation of the interactions between this compound and biomembranes or model lipid systems has not been reported. These studies are important for predicting a compound's absorption, distribution, and potential for membrane disruption. Techniques used in this area often involve model systems like liposomes or supported lipid bilayers to understand how a molecule may partition into or permeate through cellular membranes.

Enzyme Kinetic Studies and Substrate Specificity

Detailed enzyme kinetic studies to characterize the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the substrate specificity of any enzymes inhibited by this compound are not documented in the available scientific literature. Such studies are fundamental in drug discovery to understand how a compound might interfere with metabolic processes or other enzymatic pathways.

Studies on Covalent and Non-Covalent Interactions with Biomacromolecules

Specific research on the covalent and non-covalent interactions of this compound with biomacromolecules like proteins and nucleic acids is not available. Understanding these interactions is key to determining the stability and nature of a drug-target complex. Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are fundamental to the reversible binding of ligands to proteins and play a critical role in defining the three-dimensional structure and function of proteins. nih.gov

High-Throughput Screening Methodologies for Identifying Molecular Interaction Partners

While high-throughput screening (HTS) is a common methodology used in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds, there are no published reports of HTS campaigns that have identified molecular interaction partners for this compound. HTS can be a powerful tool for identifying initial "hits" that can then be further investigated for their therapeutic potential. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Derivatization and Analogue Synthesis for SAR Exploration

The systematic synthesis of analogs, involving targeted modifications at specific positions of the parent compound, has been instrumental in delineating the SAR of this chemical scaffold.

Modifications on the Benzoate (B1203000) Ester Moiety

The benzoate ester group of ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is a key site for modification to explore its role in target binding and to modulate the physicochemical properties of the molecule. Research has shown that replacing the ethyl ester with more complex side chains can significantly impact biological activity.

For instance, a series of derivatives was synthesized where the ethyl benzoate was converted to a 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate intermediate. This intermediate was then reacted with various aromatic ketones to yield phenylethylidene-hydrazineyl-pyrrolylibenzoates. plos.org This derivatization introduces a larger, more complex substituent in place of the ethyl group, leading to compounds with altered steric and electronic properties that were evaluated for antitubercular and antibacterial activities. plos.orgnih.gov The synthesis of these analogs often involves standard esterification or transesterification procedures. chemicalbook.com

Table 1: Examples of Modifications on the Benzoate Ester Moiety and their Reported Biological Activities

| Parent Compound | Modification | Resulting Derivative Class | Reported Biological Activity |

|---|

Substituent Effects on the Phenyl Ring and its Position

In studies of related compounds, the introduction of various substituents on the phenyl ring has been shown to modulate activity. For example, in a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives, the substitution pattern on the phenyl ring of the phenylethylidene moiety was varied. plos.org These modifications influence the electronic distribution and steric bulk of the entire molecule, which in turn affects binding affinities and biological responses. The position of the substituent (ortho, meta, or para) relative to the point of attachment to the rest of the molecule is also a key factor, as it dictates the spatial arrangement of functional groups. rsc.org

Structural Variations within the 2-Oxopyrrolidinone Ring System

The 2-oxopyrrolidinone (or pyroglutamic acid) ring is a crucial pharmacophoric element. mdpi.com Its structural integrity and the presence of specific functional groups are often essential for activity. Modifications to this ring system have been explored to understand its contribution to the SAR.

Syntheses of functionalized (5-oxopyrrolidin-2-yl)phosphonates have been developed, showcasing methods to introduce diverse substituents onto the pyrrolidinone ring. mdpi.com For example, O,O-diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate was synthesized, indicating that positions 3 and 4 of the ring are amenable to substitution. mdpi.com The crystal structure of a related compound, 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate, reveals that the pyrrolidone ring adopts a non-planar envelope conformation. researchgate.netnih.gov This inherent three-dimensionality is a key feature that can be influenced by substitution, thereby affecting how the molecule fits into a binding site.

Table 2: Impact of 2-Oxopyrrolidinone Ring Modifications on Molecular Structure

| Modification | Resulting Compound Type | Key Structural Feature | Reference |

|---|---|---|---|

| Introduction of a phosphonate (B1237965) group at C2 and other substituents | Functionalized (5-oxopyrrolidin-2-yl)phosphonates | Altered electronics and steric bulk at multiple ring positions | mdpi.com |

Rational Design Principles for Modulating Molecular Recognition and Interaction Profiles

The rational design of this compound analogs is guided by an understanding of the molecular interactions that govern their biological activity. While specific target interaction data for the parent compound is limited in the provided search results, general principles can be inferred from studies on related molecules. The design process often involves leveraging computational tools to predict how structural changes will affect binding to a target protein.

Key interactions that are often considered in the design of small molecule inhibitors include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For instance, the carbonyl oxygen of the 2-oxopyrrolidinone ring and the ester moiety can act as hydrogen bond acceptors. The phenyl ring can participate in π-π stacking or hydrophobic interactions within a receptor's binding pocket. By strategically adding or modifying functional groups, medicinal chemists aim to optimize these interactions to enhance potency and selectivity.

Stereochemical Influences on Molecular Selectivity and Interaction Specificity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological profiles. nih.gov For derivatives of this compound that possess chiral centers, the spatial arrangement of atoms is critical for molecular recognition by biological targets.

Although direct stereochemical studies on the parent compound were not found, research on structurally related chiral compounds, such as 3-Br-acivicin isomers, demonstrates the profound impact of stereochemistry. nih.govresearchgate.net In these studies, only specific stereoisomers displayed significant biological activity, suggesting that the target's binding site is stereoselective. nih.govresearchgate.net This stereoselectivity can arise from the precise three-dimensional fit required for optimal interaction. For any chiral analog of this compound, it is expected that one enantiomer or diastereomer would be more active than the others due to a more favorable orientation in the binding pocket of its biological target. The synthesis of stereochemically pure isomers is therefore a critical aspect of SAR studies for this class of compounds. mdpi.com

Development of Predictive Models for Structure-Activity/Property Relationships

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools in modern drug discovery. These computational models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

While specific predictive models for this compound were not detailed in the provided search results, the development of such models would typically involve:

Data Collection: Assembling a dataset of structurally related compounds with their corresponding biological activity data (e.g., IC50 values).

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., electronic, steric, hydrophobic, and topological properties).

Model Building: Using statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to build a model that relates the descriptors to the observed activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

Such models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Advanced Applications in Materials Science, Catalysis, and Chemical Biology Tools

Utilization as a Building Block or Intermediate in Complex Organic Synthesis

The pyrrolidine (B122466) ring is a ubiquitous and valuable scaffold in the realm of medicinal chemistry and drug discovery. nih.govresearchgate.netmdpi.com Its five-membered heterocyclic structure is a key feature in numerous biologically active compounds. nih.govresearchgate.net The pyrrolidinone moiety, a derivative of pyrrolidine, is also a significant structural subunit in many natural products with demonstrated pharmacological activities. nih.gov

While the foundational components of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate are recognized for their importance, specific, in-depth research detailing the use of this exact molecule as a pivotal building block or intermediate in the synthesis of more complex organic structures is not extensively documented in publicly available literature. General synthetic methodologies, such as the Biginelli reaction, have been employed for the synthesis of complex molecules containing a benzoate (B1203000) moiety, for instance, in the preparation of ethyl 4-(6-aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoates. rjsocmed.com Additionally, the synthesis of potential metabolites of other complex benzoate esters has been explored, indicating the role of the benzoate structure in metabolic pathways. nih.gov

Research on related compounds, such as phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and their sulfonamide analogues, highlights the interest in the N-phenyl-pyrrolidin-2-one moiety for developing new therapeutic agents, in this case, antimicrotubule agents. ulaval.ca This suggests that the broader class of compounds containing the 4-(2-oxopyrrolidin-1-yl)phenyl group is of interest to medicinal chemists. A notable example from drug discovery is the clinical candidate PF-06650833, an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which features a substituted oxopyrrolidinyl methoxy (B1213986) isoquinoline (B145761) carboxamide structure, underscoring the value of the oxopyrrolidine core in designing potent and selective inhibitors. nih.gov

Table 1: Examples of Related Synthetic Applications

| Compound Class | Synthetic Application | Reference |

| Ethyl 4-(6-aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoates | Synthesized via Biginelli reaction | rjsocmed.com |

| Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates/sulfonamides | Designed as new antimicrotubule agents | ulaval.ca |

| 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide | Developed as a potent and selective IRAK4 inhibitor | nih.gov |

Exploration as a Ligand in Homogeneous or Heterogeneous Catalysis

The design of organic ligands is central to the development of novel catalysts for a wide array of chemical transformations. However, there is a lack of specific research in the available literature on the application of this compound as a ligand in either homogeneous or heterogeneous catalysis.

Asymmetric Catalysis with Chiral Analogues

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Pyrrolidine-based structures, particularly those derived from proline, are well-established as effective organocatalysts and ligands for various asymmetric reactions. unibo.it The inherent chirality of these scaffolds allows for efficient stereochemical control. nih.govunibo.it For instance, novel chiral PNNP ligands with a pyrrolidine backbone have been successfully applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net Similarly, ligands featuring axial chirality, such as those based on binaphthyl scaffolds, have proven effective in palladium-catalyzed enantioselective C–H activation and cycloaddition reactions. nih.gov

Despite the prevalence of the pyrrolidine motif in chiral ligand design, there are no specific reports on the synthesis or application of chiral analogues of this compound for asymmetric catalysis.

Metal-Organic Frameworks (MOFs) Integration

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. researchgate.netresearchgate.net The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. researchgate.netrsc.org Benzoate derivatives, particularly those with additional coordinating groups like pyridyls, have been extensively used as linkers in the synthesis of MOFs with interesting properties such as luminescence and selective gas adsorption. researchgate.net For example, 3-(4-pyridyl)benzoate and 4-(4-pyridyl)benzoate have been used to assemble MOFs with properties like thermal expansion and chromism. researchgate.net

The functionalization of linkers is a key strategy to modulate the properties of MOFs. nih.gov However, there is no available research that specifically documents the integration of this compound as a linker in the construction of MOFs. The synthesis of MOFs typically relies on linkers with multiple coordination sites, such as dicarboxylates or molecules with other coordinating functional groups, which this compound in its current form does not possess. youtube.com

Application as a Fluorescent Probe or Labeling Agent for Biochemical Systems

Fluorescent probes are indispensable tools in chemical biology for the visualization and detection of biological molecules and processes. The design of such probes often involves incorporating a fluorophore whose photophysical properties change upon interaction with a specific analyte. While certain benzoate ester derivatives have been shown to exhibit photoluminescence properties researchgate.net, there is no scientific literature to suggest that this compound has been investigated or utilized as a fluorescent probe or labeling agent for biochemical systems. A study on a specific fluorescent probe for pyrrolidine has been reported, but the probe itself is a diaminomethylene-4H-pyran derivative, a chemically distinct entity. researchgate.net

Integration into Advanced Functional Materials or Polymers

The development of advanced functional materials with tailored properties is a major focus of contemporary materials science. The incorporation of specific chemical moieties into polymers can impart desired functionalities. For instance, the synthesis of functional polymers can be achieved through post-polymerization modification, allowing for the introduction of a wide range of chemical groups. researchgate.net

While research has been conducted on the synthesis of polymers from various benzoate derivatives and the creation of functional polymers with antimicrobial activity from hydroxybenzoate-co-lactide structures acs.org, there is no specific information available on the integration of this compound into advanced functional materials or polymers. The synthesis of functional polymers often involves monomers with polymerizable groups, which this compound lacks in its current form.

Role as a Mechanistic Probe in Investigating Biochemical Pathways

Mechanistic probes are crucial for elucidating the complex steps of biochemical pathways. These molecules are designed to interact with specific components of a biological system to provide insights into its function. Although mechanistic studies have been conducted on the formation of N-nitrosodimethylamine in chlorinated drinking water, which involves reactions of dimethylamine (B145610) nih.gov, there is no published research that describes the use of this compound as a mechanistic probe for investigating biochemical pathways. The pyrrolidinone ring is a component of some bioactive molecules, and understanding their mechanism of action is an active area of research. nih.gov However, this does not extend to the specific use of this compound as a tool for such investigations.

Future Research Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development. nih.govresearchgate.netijirt.orgmednexus.org These computational tools can significantly accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties. mdpi.com For Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate, AI and ML can be leveraged in several key areas:

Predictive Modeling of Bioactivity: By training ML models on datasets of known pyrrolidinone and benzoate (B1203000) derivatives with their corresponding biological activities, it is possible to predict the potential therapeutic targets and efficacy of novel analogs of this compound. ijirt.orgmdpi.com This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design novel molecular structures based on the core scaffold of this compound. These models can explore a vast chemical space to propose new derivatives with optimized properties, such as enhanced binding affinity or improved metabolic stability. researchgate.net

ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML algorithms can predict these properties for virtual compounds, allowing researchers to filter out molecules with unfavorable profiles early in the discovery process, thereby reducing time and cost. mdpi.comuj.edu.pl

The integration of AI and ML offers a powerful strategy to navigate the complex chemical space around this compound and to rationally design next-generation therapeutic agents. nih.gov

Exploration of Novel Bioorthogonal Reactions and Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. ru.nl These reactions are invaluable tools for studying the interactions of small molecules with their biological targets in a cellular context. For this compound, the development of bioorthogonal handles would open up new avenues for research:

Target Identification and Validation: By incorporating a bioorthogonal group (e.g., an azide (B81097) or alkyne) into the structure of this compound, researchers can use click chemistry or other bioorthogonal reactions to attach reporter tags (e.g., fluorescent dyes or biotin). ru.nl This would enable the visualization of the compound's subcellular localization and the identification of its protein binding partners through techniques like affinity purification followed by mass spectrometry.

Mechanism of Action Studies: Probing the downstream effects of target engagement is crucial for understanding a compound's mechanism of action. Bioorthogonal derivatives of this compound can be used to track the compound's influence on specific cellular pathways and protein-protein interactions. nih.gov

Controlled Drug Delivery: Bioorthogonal chemistry can be employed to develop sophisticated drug delivery systems. For instance, a prodrug of this compound could be activated at a specific site of action through a bioorthogonal decaging reaction.

The application of bioorthogonal chemistry to this compound would provide powerful tools to dissect its biological function with high precision. ru.nl

Development of Advanced Analytical Techniques for Molecular Interaction Studies

A thorough understanding of the interactions between a small molecule and its biological targets is fundamental to drug discovery. Several advanced analytical techniques can be employed to characterize the binding of this compound to its putative targets. sigmaaldrich.com

| Analytical Technique | Principle | Application to this compound |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. mdpi.com | Quantify the binding affinity and kinetics (kon, koff) of this compound to its target protein. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change that occurs upon binding of a ligand to a macromolecule. mdpi.com | Determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of the binding interaction. |

| Biolayer Interferometry (BLI) | An optical analytical technique that analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. news-medical.net | Real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data. news-medical.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules and their interactions in solution. nih.gov | Map the binding site of this compound on its target protein and characterize conformational changes upon binding. |

| X-ray Crystallography | Determines the three-dimensional atomic structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of the molecule. nih.gov | Obtain a high-resolution structure of this compound bound to its target, revealing the precise molecular interactions. |

These techniques, often used in combination, can provide a comprehensive picture of the molecular interactions governing the biological activity of this compound. nih.gov

Opportunities for Sustainable Synthesis and Circular Economy Approaches

The principles of green chemistry and the circular economy are increasingly important in chemical synthesis. researchgate.net Developing sustainable synthetic routes to this compound is an important research goal.

Green Synthetic Methods: Research into greener synthetic strategies could focus on the use of renewable starting materials, environmentally benign solvents, and catalytic methods to reduce waste and energy consumption. rsc.org For instance, ultrasound-promoted synthesis has been shown to be an efficient method for producing pyrrolidinone derivatives. rsc.org

Circular Economy Principles: Exploring the potential for recycling and reusing solvents and reagents used in the synthesis of this compound aligns with the principles of a circular economy.

By integrating sustainability into the synthetic process, the environmental impact of producing this compound can be minimized.

Identifying Underexplored Molecular Targets and Interaction Landscapes

While the pyrrolidinone and benzoate scaffolds are present in many known drugs, the specific combination in this compound may lead to interactions with novel or underexplored molecular targets.

Phenotypic Screening: A powerful approach to identify novel drug targets is through phenotypic screening, where the effect of a compound is observed in a cell-based or whole-organism model without a preconceived target. This can reveal unexpected biological activities for this compound.

Chemoproteomics: This technique uses chemical probes to map the interactions of small molecules with the entire proteome. A probe based on the structure of this compound could be used to identify its direct binding partners in a complex biological sample.

Computational Target Prediction: In silico methods, such as reverse docking and pharmacophore modeling, can be used to screen large databases of protein structures to identify potential binding partners for this compound.

The identification of novel molecular targets for this compound could open up new therapeutic possibilities and expand our understanding of its biological effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate, and how can reaction conditions be validated?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrrolidinone derivatives and substituted benzoic acid esters. For example, refluxing sodium metabisulfite adducts of aldehydes with intermediates like ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate in DMF at 130°C for 2 hours yields crystalline products . Validation includes thin-layer chromatography (TLC) for purity and spectroscopic characterization (e.g., FT-IR, -NMR) .

Q. How can the reactivity of this compound be modulated in polymerization or co-initiation systems?

- Methodological Answer : Reactivity depends on co-initiators and amine ratios. For instance, ethyl 4-(dimethylamino)benzoate analogs show higher degrees of conversion compared to methacrylate derivatives. Optimizing the co-initiator (e.g., DPI) and maintaining a 1:2 camphorquinone/amine ratio improves physical properties (e.g., hardness, solubility) .

- Data Table :

| Co-initiator | Amine Ratio (CQ/Amine) | Degree of Conversion (%) |

|---|---|---|

| DPI | 1:1 | 65 |

| DPI | 1:2 | 82 |

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies carbonyl stretches (1700–1670 cm) and NH/OH groups (3100–3200 cm) .

- -NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm, ethyl ester signals at δ 1.2–1.4 ppm) .

- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the puckering conformation of the 2-oxopyrrolidin ring influence the compound’s crystallographic and pharmacological properties?

- Methodological Answer : The nonplanar puckering of the pyrrolidin ring, quantified using Cremer-Pople coordinates, affects intermolecular interactions and crystal packing. For example, amplitude () and phase () parameters derived from crystallographic data predict solubility and bioavailability . SHELXL software refines these parameters using high-resolution diffraction data .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodological Answer : Use the SHELX suite (SHELXD for phase solution, SHELXL for refinement) to address twinning or disordered regions. Validate with R-factor convergence () and residual electron density analysis (<1 eÅ) . For ambiguous cases, cross-validate with spectroscopic data (e.g., IR/NMR) .

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives with enhanced antibacterial activity?

- Methodological Answer : Introduce substituents at the 4-position of the benzoate ring (e.g., hydrazine-carbonyl groups) to improve binding to bacterial targets. Derivatives like methyl 4-(4-(2-(5-nitrothienyl)methylene)hydrazine-carbonyl)-2-oxopyrrolidin-1-yl)benzoate show 70% yield and MIC values <10 µg/mL against Gram-positive strains .

Q. What are the challenges in analyzing byproducts from synthetic pathways, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.